

S1P2 receptor expression patterns in different tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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S1P2 Receptor Expression Patterns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression patterns of the Sphingosine-1-phosphate receptor 2 (S1P2) across various human tissues. S1P2, a G protein-coupled receptor, plays a crucial role in a multitude of physiological and pathological processes, making it a significant target for therapeutic development. This document offers quantitative expression data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support research and drug discovery efforts in this area.

S1P2 Receptor Expression Levels

The expression of S1P2 varies significantly across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from large-scale transcriptomic and proteomic studies, providing a comparative view of S1P2 expression.

Table 1: S1P2 mRNA Expression in Human Tissues

This table presents mRNA expression levels as transcripts per million (TPM) from the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and its own internal projects.

Tissue	mRNA Expression (TPM)
Placenta	10.4
Lymph Node	5.1
Small Intestine	4.8
Duodenum	4.6
Colon	3.9
Spleen	3.7
Appendix	3.5
Lung	3.2
Kidney	2.9
Stomach	2.8
Gallbladder	2.7
Urinary Bladder	2.5
Adrenal Gland	2.3
Thyroid Gland	2.1
Heart Muscle	1.8
Liver	1.7
Adipose Tissue	1.6
Esophagus	1.5
Skin	1.4
Tonsil	1.3
Bone Marrow	1.2
Cerebral Cortex	0.8
Salivary Gland	0.7

Testis	0.6
Pancreas	0.5
Skeletal Muscle	0.4

Data sourced from the Human Protein Atlas. TPM values are an average from multiple samples and individuals and are intended for comparative purposes.

Table 2: S1P2 Protein Expression in Human Tissues (Immunohistochemistry)

This table summarizes the protein expression levels of S1P2 as determined by immunohistochemistry (IHC) from the Human Protein Atlas. The staining intensity is categorized as Not detected, Low, Medium, or High.

Tissue	Protein Expression Level	Staining Pattern
Placenta	High	Cytoplasmic/membranous staining in trophoblastic cells.
Small Intestine	Medium	Cytoplasmic/membranous staining in glandular cells.
Kidney	Medium	Cytoplasmic/membranous staining in renal tubules.
Colon	Medium	Cytoplasmic/membranous staining in glandular cells.
Lymph Node	Low	Cytoplasmic/membranous staining in a subset of immune cells.
Lung	Low	Cytoplasmic/membranous staining in pneumocytes and alveolar macrophages.
Liver	Low	Cytoplasmic/membranous staining in hepatocytes.
Spleen	Low	Cytoplasmic/membranous staining in cells of the red and white pulp.
Heart Muscle	Low	Cytoplasmic/membranous staining in cardiomyocytes.
Brain	Not detected	-
Skeletal Muscle	Not detected	-

Data sourced from the Human Protein Atlas. Expression levels are based on antibody staining intensity and distribution.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify S1P2 receptor expression.

Quantitative Real-Time PCR (qPCR) for S1P2 mRNA Quantification

This protocol outlines the steps for measuring S1P2 mRNA levels in tissue samples.

1. RNA Extraction:

- Homogenize ~30 mg of tissue in 1 mL of TRIzol reagent.
- Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol.
- Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
- Wash the RNA pellet with 1 mL of 75% ethanol.
- Air-dry the pellet and resuspend in RNase-free water.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0).

2. cDNA Synthesis:

- Use a reverse transcription kit according to the manufacturer's instructions.
- Typically, 1 µg of total RNA is used as a template.
- Use a mix of oligo(dT) and random hexamer primers for optimal reverse transcription.

3. qPCR Reaction:

- Prepare the qPCR reaction mix on ice. For a 20 μ L reaction:
 - 10 μ L of 2x SYBR Green qPCR Master Mix
 - 1 μ L of forward primer (10 μ M)
 - 1 μ L of reverse primer (10 μ M)
 - 2 μ L of cDNA template (diluted)
 - 6 μ L of nuclease-free water
- Human S1P2 Primer Sequences:
 - Forward: 5'-CTCTTCCTGGTCATCGCCAT-3'
 - Reverse: 5'-GATGAGGAGCAGCACGTAGA-3'
- Run the qPCR on a real-time PCR instrument with the following cycling conditions:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
- Include a melt curve analysis to verify the specificity of the amplified product.
- Quantify relative S1P2 expression using the $\Delta\Delta$ Ct method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for S1P2 Protein Detection

This protocol describes the detection of S1P2 protein in tissue lysates.

1. Protein Extraction:

- Homogenize ~50 mg of tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

- Mix 20-30 µg of protein with Laemmli sample buffer and heat at 70°C for 10 minutes (do not boil, as this can cause aggregation of membrane proteins).
- Load samples onto a 10% SDS-polyacrylamide gel and run at 100 V until the dye front reaches the bottom.
- Transfer the proteins to a PVDF membrane at 100 V for 90 minutes at 4°C.

3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against human S1P2 (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

- Normalize the S1P2 band intensity to a loading control (e.g., β -actin, GAPDH).

Immunohistochemistry (IHC) for S1P2 Localization

This protocol details the in situ detection of S1P2 protein in paraffin-embedded human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene twice for 5 minutes each.
- Immerse in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.

2. Antigen Retrieval:

- Immerse slides in a citrate buffer (10 mM sodium citrate, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
- Allow the slides to cool to room temperature in the buffer.

3. Staining:

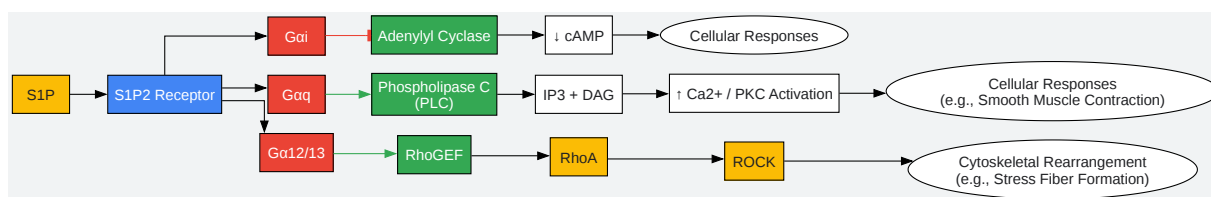
- Wash the slides with PBS.
- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
- Wash with PBS.
- Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Incubate with the primary antibody against human S1P2 (e.g., rabbit polyclonal, diluted 1:200 in blocking buffer) overnight at 4°C in a humidified chamber.
- Wash with PBS.

- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Wash with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with PBS.
- Develop the color with a DAB (3,3'-diaminobenzidine) substrate solution until the desired staining intensity is reached.
- Counterstain with hematoxylin.
- Dehydrate through a graded ethanol series and clear in xylene.
- Mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflow

S1P2 Receptor Signaling Pathway

S1P2 activation by its ligand, sphingosine-1-phosphate (S1P), initiates a complex network of intracellular signaling cascades. S1P2 can couple to multiple G protein families, including G α i, G α 12/13, and G α q, leading to diverse cellular responses.[1]

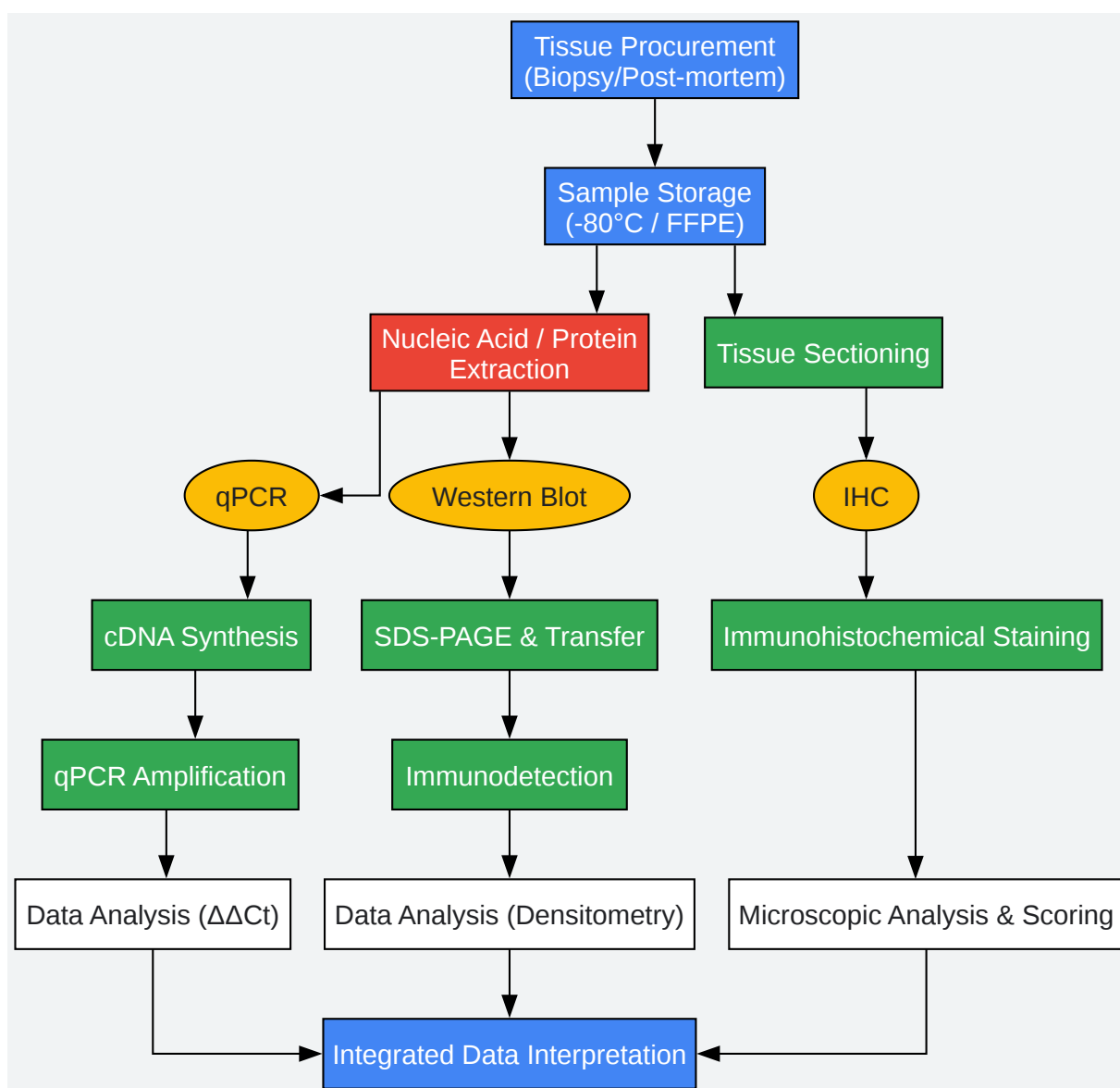


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Caption: S1P2 receptor signaling pathways.

Experimental Workflow for S1P2 Expression Analysis

The following diagram illustrates a typical workflow for analyzing S1P2 expression in tissue samples, from procurement to data interpretation.



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Caption: Experimental workflow for S1P2 expression analysis.

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References

- 1. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S1P2 receptor expression patterns in different tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142100#s1p2-receptor-expression-patterns-in-different-tissues]

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